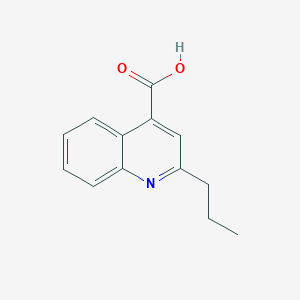

2-Propylquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWNIFKWPIVEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357576 | |

| Record name | 2-propylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019-03-0 | |

| Record name | 2-propylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Propylquinoline-4-carboxylic acid chemical properties

An In-depth Technical Guide to 2-Propylquinoline-4-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, synthetic organic chemistry, and materials science.

Core Chemical Properties

This compound is a derivative of the quinoline scaffold, a heterocyclic aromatic compound that is a core structure in many biologically active molecules. The presence of the carboxylic acid group at the 4-position and a propyl group at the 2-position defines its specific chemical nature and potential for further functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Citation |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-propyl-4-quinolinecarboxylic acid | [2] |

| CAS Number | 1019-03-0 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [2] |

| InChI | InChI=1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | [2] |

| InChI Key | GHWNIFKWPIVEPC-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥97% | [2] |

Spectroscopic Data (Expected)

While specific spectra for this compound are not provided in the search results, the expected characteristics can be inferred from the known spectral properties of carboxylic acids and quinoline derivatives.[3][4]

Table 2: Expected Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| Infrared (IR) | O-H stretch (very broad) | 2500 - 3300 cm⁻¹[3][4] |

| C=O stretch | 1710 - 1760 cm⁻¹[3] | |

| Aromatic C=C and C-H stretches | ~1450-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively | |

| ¹H NMR | -COOH proton (singlet, broad) | ~12 δ[3][4] |

| Aromatic protons (quinoline ring) | 7.5 - 8.7 δ | |

| Propyl group protons (-CH₂-CH₂-CH₃) | ~2.8-3.0 δ (triplet, α-CH₂), ~1.7-1.9 δ (sextet, β-CH₂), ~0.9-1.1 δ (triplet, γ-CH₃) | |

| ¹³C NMR | Carboxyl carbon (-COOH) | 165 - 185 δ[3][4] |

| Aromatic carbons (quinoline ring) | 115 - 150 δ | |

| Propyl group carbons (-CH₂-CH₂-CH₃) | ~14 δ (γ-CH₃), ~23 δ (β-CH₂), ~40 δ (α-CH₂) |

Experimental Protocols

Synthesis via Doebner Reaction

The Doebner reaction is a well-established three-component method for synthesizing quinoline-4-carboxylic acids.[5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Reactants:

-

Aniline

-

Butyraldehyde (to provide the 2-propyl group)

-

Pyruvic acid

-

Solvent (e.g., Ethanol)

-

Catalyst (optional, e.g., Trifluoroacetic acid)

Methodology:

-

An equimolar mixture of aniline and butyraldehyde is prepared in a round-bottom flask containing ethanol as the solvent.

-

The mixture is heated under reflux for approximately 1 hour to facilitate the formation of the corresponding Schiff base intermediate.

-

A slight molar excess (e.g., 1.5 equivalents) of pyruvic acid is added to the reaction mixture, along with a catalytic amount of trifluoroacetic acid.[6]

-

The reaction is then refluxed for an extended period (typically 12-24 hours), with progress monitored by Thin-Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water with vigorous stirring to precipitate the crude product.[6]

-

The solid is collected by filtration. For purification, the crude product is dissolved in an aqueous potassium carbonate solution and filtered to remove insoluble impurities.

-

The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of 5-6, causing the this compound to precipitate.[7]

-

The purified product is collected by filtration, washed with cold water, and dried under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

- 1. This compound | 1019-03-0 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Elucidating the Structure of 2-Propylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the synthesis and structural elucidation of 2-Propylquinoline-4-carboxylic acid. Quinoline-4-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, known for a wide range of biological activities, including antibacterial and antitumor properties.[1][2] A thorough understanding of their synthesis and structural characterization is paramount for the development of new therapeutic agents.

This document outlines a representative synthetic pathway and details the application of modern spectroscopic techniques for structural verification. The data presented herein is based on established chemical principles and data from closely related analogues.

Molecular Structure

The fundamental structure of this compound consists of a quinoline bicyclic system, with a propyl group substituted at the 2-position and a carboxylic acid group at the 4-position.

Caption: 2D Structure of this compound.

Proposed Synthesis Pathway: Doebner Reaction

The synthesis of 2-substituted quinoline-4-carboxylic acids can be effectively achieved via the Doebner reaction.[3][4] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][5] For the target molecule, this would involve the reaction of aniline, butanal (to provide the propyl group), and pyruvic acid.

Caption: Workflow for the synthesis via the Doebner reaction.

Structure Elucidation Workflow

Once synthesized, the identity and purity of the compound must be confirmed. This is accomplished through a combination of spectroscopic methods. The typical analytical workflow involves Mass Spectrometry (MS) to determine the molecular weight, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the precise connectivity of atoms.

Caption: General workflow for spectroscopic structure elucidation.

Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Physical Properties and Mass Spectrometry Data

| Parameter | Expected Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ | [6] |

| Molecular Weight | 215.25 g/mol | Calculated |

| Monoisotopic Mass | 215.09463 Da | [6] |

| [M+H]⁺ (m/z) | 216.10192 | [6] |

| [M+Na]⁺ (m/z) | 238.08386 | [6] |

| [M-H]⁻ (m/z) | 214.08736 | [6] |

| XlogP (predicted) | 2.9 |[6] |

Table 2: Representative ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.9 | Singlet (broad) | 1H | -COOH |

| ~8.6 | Doublet | 1H | Quinoline H-8 |

| ~8.2 | Singlet | 1H | Quinoline H-3 |

| ~8.1 | Doublet | 1H | Quinoline H-5 |

| ~7.8 | Triplet | 1H | Quinoline H-7 |

| ~7.6 | Triplet | 1H | Quinoline H-6 |

| ~3.0 | Triplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.8 | Sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.0 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Table 3: Representative ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | -COOH |

| ~162.0 | Quinoline C-2 |

| ~148.0 | Quinoline C-8a |

| ~145.0 | Quinoline C-4 |

| ~133.0 | Quinoline C-7 |

| ~130.0 | Quinoline C-5 |

| ~128.0 | Quinoline C-4a |

| ~126.0 | Quinoline C-6 |

| ~122.0 | Quinoline C-8 |

| ~119.0 | Quinoline C-3 |

| ~38.0 | -CH₂-CH₂-CH₃ |

| ~22.0 | -CH₂-CH₂-CH₃ |

| ~14.0 | -CH₂-CH₂-CH₃ |

Table 4: Representative FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3400 - 2400 (broad) | O-H stretch | Carboxylic Acid | [7] |

| ~3070 | C-H stretch | Aromatic | [8] |

| ~2960, ~2870 | C-H stretch | Aliphatic (Propyl) | [8] |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | [7] |

| 1600 - 1450 | C=C / C=N stretch | Quinoline Ring |[8] |

Experimental Protocols

Synthesis of this compound (Doebner Reaction)

This protocol is adapted from established procedures for synthesizing quinoline-4-carboxylic acid derivatives.[1][3]

-

Reactant Mixture: In a 100 mL round-bottom flask, combine aniline (10 mmol), butanal (10 mmol), and pyruvic acid (12 mmol) in 50 mL of absolute ethanol.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C).

-

Monitoring: Maintain reflux for 6-8 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[3]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure compound.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Spectroscopic Analysis Protocols

-

High-Resolution Mass Spectrometry (HRMS):

-

Samples are analyzed using an ESI-Q-TOF mass spectrometer.[9]

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly or via LC injection into the electrospray ionization (ESI) source in both positive and negative ion modes to detect various adducts.[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[4][10]

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[9]

-

Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra (COSY, HSQC) to confirm assignments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]

- 6. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. ajchem-a.com [ajchem-a.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Propylquinoline-4-carboxylic acid (CAS No. 1019-03-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, presents a scaffold of significant interest in medicinal chemistry. Quinoline derivatives have been extensively investigated and are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of this compound (CAS No. 1019-03-0). The document details its physicochemical characteristics, expected spectroscopic data, established synthetic protocols, and methodologies for evaluating its biological efficacy. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Physicochemical Properties

This compound is a solid organic compound.[1] While comprehensive experimental data for all its properties are not widely published, the available and predicted data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1019-03-0 | [2][3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2][3] |

| Molecular Weight | 215.25 g/mol | [4] |

| Melting Point | 159-160 °C | [5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar solvents like water and alcohols. Solubility is pH-dependent. | [6] |

| pKa | Data not available for the specific compound. Carboxylic acids typically have a pKa between 2 and 4. | [7] |

| InChI | 1S/C13H13NO2/c1-2-5-9-8-11(13(15)16)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H,15,16) | [2][3] |

| InChIKey | GHWNIFKWPIVEPC-UHFFFAOYSA-N | [2][3] |

| SMILES | CCCC1=NC2=CC=CC=C2C(=C1)C(=O)O | [8] |

Spectroscopic Data (Expected)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the propyl group and the quinoline ring protons. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift (typically δ 10-13 ppm). The aromatic protons on the quinoline ring would likely appear in the δ 7-9 ppm region, with their specific splitting patterns dependent on their substitution. The protons of the propyl group would be observed in the upfield region (δ 1-3 ppm).[5][11][12]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (expected around δ 165-185 ppm), the carbons of the quinoline ring (in the aromatic region, δ 120-150 ppm), and the carbons of the propyl group (in the aliphatic region, δ 10-40 ppm).[13][14][15]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong and sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1730 cm⁻¹. C-O stretching and C-H bending vibrations will also be present.[14][16]

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (215.25 m/z). Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the quinoline ring.[17]

Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established in the literature, with the Doebner and Pfitzinger reactions being two of the most common methods.[8][18][19]

Doebner Reaction

The Doebner reaction involves a three-component condensation of an aniline, an α,β-unsaturated aldehyde (or an aldehyde and pyruvic acid), and pyruvic acid.[8][19] For the synthesis of this compound, aniline, butyraldehyde, and pyruvic acid would be the starting materials.

Experimental Protocol (Doebner Reaction): [20]

-

Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), butyraldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash the precipitate with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the Doebner Synthesis.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[18] To synthesize this compound, isatin and 2-pentanone would be the required starting materials.

Experimental Protocol (Pfitzinger Reaction): [1][21]

-

Base and Isatin: In a round-bottom flask, dissolve potassium hydroxide in ethanol and add isatin. Stir the mixture until the isatin dissolves and the color changes, indicating the formation of the isatinate salt.

-

Addition of Carbonyl: Add 2-pentanone to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours (e.g., 24 hours). Monitor the reaction by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., ether) to remove unreacted starting materials.

-

Acidification and Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration and purify by recrystallization.

Caption: Pfitzinger Reaction Experimental Workflow.

Biological Activities and Experimental Protocols

Derivatives of quinoline-4-carboxylic acid are known to possess a broad spectrum of biological activities.[9][22][23] While specific studies on this compound are limited, its structural similarity to other bioactive quinolines suggests potential for antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[2][24] The antimicrobial activity of this compound can be assessed using standard microbiological assays.

Experimental Protocol (Minimum Inhibitory Concentration - MIC Assay): [9]

-

Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: MIC Assay Workflow.

Anti-inflammatory Activity

Quinoline carboxylic acids have been reported to possess anti-inflammatory properties.[10][25] A common in vitro assay to evaluate this activity is the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.

Experimental Protocol (LPS-Induced NO Production Assay): [18]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-treated control.

Caption: Workflow for Anti-inflammatory Assay.

Anticancer Activity

The quinoline scaffold is present in several approved anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[21][25][26] The MTT assay is a widely used method to assess the in vitro cytotoxicity of a compound.

Experimental Protocol (MTT Assay): [9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into 96-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

This compound represents a valuable, yet underexplored, molecule within the pharmacologically significant quinoline class. While specific experimental data for this compound are sparse, its synthesis is achievable through well-established methodologies like the Doebner and Pfitzinger reactions. Based on the known biological profiles of related quinoline derivatives, this compound holds potential for antimicrobial, anti-inflammatory, and anticancer activities. The experimental protocols detailed in this guide provide a solid framework for the synthesis and biological evaluation of this compound, encouraging further investigation into its therapeutic potential. This document serves as a crucial starting point for researchers aiming to explore the chemical and biological landscape of novel quinoline-based therapeutic agents.

References

- 1. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Page loading... [wap.guidechem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. chempap.org [chempap.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. ajchem-a.com [ajchem-a.com]

- 20. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. spectrabase.com [spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

The Therapeutic Potential of 2-Propylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antimalarial, and anticancer properties.[1][2] The versatility of the quinoline scaffold lies in its ability to be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile to engage with a wide range of biological targets.[2] This guide focuses on a specific subclass: 2-propylquinoline-4-carboxylic acid and its derivatives. While research on this particular alkyl-substituted variant is emerging, the extensive investigation into the broader class of 2-substituted quinoline-4-carboxylic acids provides a robust framework for understanding its potential biological activities and mechanisms of action. This document will synthesize the current knowledge, offering insights into the synthesis, biological evaluation, and therapeutic promise of this chemical series for researchers, scientists, and drug development professionals.

Core Chemistry: Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through well-established synthetic methodologies, primarily the Doebner and Pfitzinger reactions. The choice of reaction often depends on the availability of starting materials and the desired substitution patterns.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3][4] For the synthesis of this compound, the reaction would involve an appropriately substituted aniline, butanal (as the aldehyde precursor to the propyl group), and pyruvic acid.

Conceptual Workflow for the Doebner Reaction:

Caption: Conceptual workflow of the Doebner reaction for synthesizing this compound.

Step-by-Step Protocol for the Doebner Reaction:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline in a suitable solvent, such as ethanol or acetic acid.[3][5]

-

Addition of Reactants: To the stirred solution, add butanal followed by the dropwise addition of pyruvic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

A Spectrum of Biological Activity: From Microbes to Cancer Cells

Derivatives of quinoline-4-carboxylic acid have demonstrated a broad range of pharmacological activities.[1][2] While specific data for 2-propyl derivatives are less abundant, the well-documented activities of analogues with other substituents at the 2-position, such as aryl or phenyl groups, provide strong precedent for their potential therapeutic applications.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents.[1][3] Derivatives of 2-arylquinoline-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] The proposed mechanism for some quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

A standard method to quantify the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution Series: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.[2]

Anticancer Activity and Associated Mechanisms

A significant area of investigation for quinoline-4-carboxylic acid derivatives is their potential as anticancer agents.[2] Several mechanisms of action have been elucidated for this class of compounds, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.

1. Histone Deacetylase (HDAC) Inhibition:

Several 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[6][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[6][7]

Signaling Pathway of HDAC Inhibition:

Caption: Potential anticancer mechanism of action via HDAC inhibition.

2. Sirtuin (SIRT) Inhibition:

Sirtuins are a class of NAD+-dependent deacetylases that are also involved in cell cycle regulation and survival. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been shown to be potent inhibitors of SIRT3, leading to cell cycle arrest and differentiation in leukemic cell lines.

Quantitative Data on Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives:

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| P6 | SIRT3 Inhibition | MLLr leukemic cell lines | 7.2 | [2] |

| D28 | HDAC3 Inhibition | K562, U266, U937, and others | 1.02 - 5.66 | [7] |

| D29 | HDAC3 Inhibition | (Enzyme inhibition) | 0.477 | [6] |

| 5a4 | Not specified | S. aureus (antibacterial) | 64 µg/mL (MIC) | [3] |

| 5a7 | Not specified | E. coli (antibacterial) | 128 µg/mL (MIC) | [3] |

Experimental Protocol for Anticancer Activity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Future Directions and Conclusion

The this compound scaffold represents a promising area for further investigation in drug discovery. The established synthetic routes and the diverse biological activities of the broader quinoline-4-carboxylic acid class provide a solid foundation for the exploration of these derivatives. Future research should focus on:

-

Focused Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations in other positions of the quinoline ring.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of the therapeutic potential of lead compounds in relevant animal models of disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

An In-depth Technical Guide on the Mechanism of Action of 2-Propylquinoline-4-carboxylic Acid

Disclaimer: Information regarding the specific mechanism of action for 2-Propylquinoline-4-carboxylic acid is not extensively available in the current body of scientific literature. This guide, therefore, extrapolates potential mechanisms based on the well-documented activities of structurally similar quinoline-4-carboxylic acid derivatives. The hypotheses presented herein are intended to guide future research and should not be considered definitive.

Introduction

Quinoline-4-carboxylic acids represent a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, while not extensively studied, belongs to this promising class of molecules. This document aims to provide a comprehensive overview of the potential mechanisms of action for this compound, drawing parallels from closely related analogues. The core structure, featuring a quinoline ring system with a carboxylic acid at the 4-position and a propyl group at the 2-position, suggests several potential molecular targets and signaling pathways that may be modulated.

Hypothesized Mechanisms of Action

Based on the activities of related quinoline-4-carboxylic acid derivatives, the mechanism of action for this compound could involve one or more of the following pathways:

Inhibition of Histone Deacetylases (HDACs)

Several derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of histone deacetylases (HDACs), particularly HDAC3.[4][5][6] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in the re-expression of tumor suppressor genes, making them attractive targets for cancer therapy.

Potential Signaling Pathway:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Ascendant Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities. From their historical roots as antimalarial agents to their contemporary application in targeted cancer therapy, these compounds continue to be a fertile ground for drug discovery. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel quinoline-4-carboxylic acids, intended to serve as a comprehensive resource for researchers in the field.

Synthetic Strategies: Crafting the Quinoline Core

The construction of the quinoline-4-carboxylic acid framework can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. The most prominent methods are detailed below.

The Pfitzinger Reaction

A cornerstone in the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. This reaction offers a versatile and efficient pathway to a wide array of substituted quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

-

Isatin (1.0 eq)

-

Acetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (excess)

-

Ethanol (95%)

-

Water

-

Hydrochloric Acid (HCl) (3 M)

Procedure:

-

A 33% (w/v) solution of potassium hydroxide is prepared by dissolving KOH pellets in 95% ethanol.

-

To the stirred KOH solution, isatin is added, and the mixture is stirred at room temperature for 30-45 minutes to facilitate the ring opening of isatin to the potassium salt of 2-aminophenylglyoxylic acid.

-

Acetophenone is then added dropwise to the reaction mixture.

-

The mixture is heated to reflux (approximately 85°C) for 8-13 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the ethanol is removed under reduced pressure. The residue is dissolved in water.

-

The aqueous solution is washed with diethyl ether to remove any unreacted acetophenone.

-

The aqueous layer is cooled in an ice bath and acidified to pH 5-6 with 3 M HCl to precipitate the product.

-

The solid product, 2-phenylquinoline-4-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Yield: Approximately 35%.[1][2]

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid. This one-pot synthesis is a highly effective method for the preparation of 2-substituted quinoline-4-carboxylic acids.[3] Modern modifications often employ catalysts to improve yields and reaction times, particularly when using anilines with electron-withdrawing groups.[3][4]

Experimental Protocol: Iron(III) Triflate Catalyzed Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

Materials:

-

Aniline (1.1 eq)

-

Benzaldehyde (1.0 eq)

-

Pyruvic acid (1.0 eq)

-

Iron(III) trifluoromethanesulfonate (15 mol%)

-

Ethanol

Procedure:

-

To a round-bottom flask, add aniline, benzaldehyde, pyruvic acid, and ethanol.

-

Add the iron(III) trifluoromethanesulfonate catalyst to the mixture.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80°C.

-

Maintain reflux for 3 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product will precipitate from the solution and can be collected by filtration.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to quinoline-4-carboxylic acids. The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[5] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (3.0 eq)

Procedure:

-

Aniline and diethyl ethoxymethylenemalonate are added to a microwave-safe vial equipped with a magnetic stirring bar.

-

The mixture is heated to 250°C in a microwave synthesis system for a specified time (e.g., 10 minutes).

-

After cooling to room temperature, the precipitated product is filtered and washed with a cold solvent such as acetonitrile.

-

The resulting solid is dried under vacuum.

Other Notable Synthetic Methods

-

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[5][6][7]

-

Combes Quinoline Synthesis: This reaction utilizes the condensation of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[8][9]

-

Niementowski Reaction: In this synthesis, anthranilic acids react with ketones or aldehydes at elevated temperatures to produce γ-hydroxyquinoline derivatives.[10][11]

Biological Activities and Therapeutic Potential

Quinoline-4-carboxylic acid derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant area of research has focused on the anticancer properties of these compounds. They have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways and enzymes involved in cancer progression.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Target/Cell Line | IC50/EC50 | Reference |

| 41 | DHODH | 9.71 ± 1.4 nM | [12] |

| 43 | DHODH | 26.2 ± 1.8 nM | [12] |

| P6 | SIRT3 | 7.2 µM | [13][14] |

| 8 | STAT3-Y705 phosphorylation | 170 nM | [15] |

| 6d | EGFR | 0.18 µM | [16] |

| 8b | EGFR | 0.08 µM | [16] |

| 3j | MCF-7 (Breast Cancer) | 82.9% growth reduction | [11] |

| Various | HeLa, MCF-7, K-562 | Variable inhibition | [11] |

Antibacterial Activity

The quinoline scaffold is a well-established pharmacophore in antibacterial agents. Novel quinoline-4-carboxylic acid derivatives continue to be explored for their potential to combat bacterial infections, including resistant strains.

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [17][18] |

| 5a7 | Escherichia coli | 128 | [17][18] |

| 1 and 3 | MRSA and MDR E. coli | 15.62 and 7.81 | [13] |

Antiviral Activity

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives as broad-spectrum antiviral agents. Their mechanism of action often involves targeting host-cell enzymes that are essential for viral replication, such as dihydroorotate dehydrogenase (DHODH).[3][4][19]

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Virus | EC50 | Reference |

| C44 | VSV | 2 nM | [3][4][19] |

| C44 | WSN-Influenza | 41 nM | [3][4][19] |

| 2 | SARS-CoV-2 (Caco-2 cells) | 5.9 ± 3.2 µM | [20] |

| 1 | SARS-CoV-2 (Vero 76 cells) | 1.5 ± 1.0 µM | [20] |

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Table 4: Anti-inflammatory Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |

| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [21][22] |

| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable anti-inflammatory affinities | [21][22] |

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of quinoline-4-carboxylic acids are often attributed to their ability to modulate key signaling pathways implicated in disease pathogenesis.

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the STAT3 signaling pathway.[14][15][23]

Caption: Inhibition of the JAK-STAT3 signaling pathway by quinoline-4-carboxylic acid derivatives.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers. Quinoline-based molecules have been developed as potent EGFR inhibitors.[17][24][25][26][27]

Caption: Mechanism of EGFR signaling inhibition by quinoline-based compounds.

Conclusion

The quinoline-4-carboxylic acid scaffold remains a highly valuable and versatile platform for the design and discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, ensures their continued relevance in medicinal chemistry. The detailed synthetic protocols, comprehensive biological data, and mechanistic insights provided in this guide aim to empower researchers to further explore and exploit the therapeutic potential of this remarkable class of molecules. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. iipseries.org [iipseries.org]

- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 12. A Modified Niementowski Reaction for the Synthesis of 4-Hydroxyquinoline and Its Related Compounds [chooser.crossref.org]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. d-nb.info [d-nb.info]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Propylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the spectroscopic data for 2-Propylquinoline-4-carboxylic acid (C₁₃H₁₃NO₂). It includes predicted and characteristic spectral data, generalized experimental protocols for obtaining such data, and diagrams illustrating analytical workflows and potential biological mechanisms of action relevant to the quinoline-4-carboxylic acid scaffold.

Compound Overview

This compound is an organic compound featuring a quinoline core, which is a key pharmacophore in numerous biologically active molecules. The structure consists of a propyl group at position 2 and a carboxylic acid group at position 4 of the quinoline ring. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Spectroscopic Data

The following sections summarize the expected quantitative data from key spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. The data below is based on predicted values for various adducts.[1]

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 216.10192 |

| [M+Na]⁺ | 238.08386 |

| [M-H]⁻ | 214.08736 |

| [M+NH₄]⁺ | 233.12846 |

| [M]⁺ | 215.09409 |

Table 1: Predicted m/z values for this compound.

The primary fragmentation pathways for quinoline-4-carboxylic acids under electron ionization typically involve the loss of the carboxyl group (as •COOH or CO₂) from the molecular ion.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are reported in parts per million (ppm) relative to a standard (TMS).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons on the quinoline ring, and the aliphatic protons of the propyl group. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm.[3][4]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | > 12.0 | Broad Singlet |

| Quinoline Aromatic Protons | 7.5 - 8.7 | Multiplets |

| Quinoline C3-H | ~7.9 - 8.1 | Singlet |

| Propyl -CH₂- (alpha to ring) | ~3.0 | Triplet |

| Propyl -CH₂- (middle) | ~1.8 | Sextet |

| Propyl -CH₃ | ~1.0 | Triplet |

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carboxyl carbon is characteristically found in the 165-185 ppm range.[3][5]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 170 |

| Quinoline C4 | ~145 |

| Quinoline Aromatic Carbons | 118 - 150 |

| Propyl -CH₂- (alpha to ring) | ~40 |

| Propyl -CH₂- (middle) | ~22 |

| Propyl -CH₃ | ~14 |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Carboxylic acids have highly characteristic absorption bands.[5][6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H (Aromatic) | 3000 - 3100 | Sharp, medium |

| C-H (Aliphatic) | 2850 - 2960 | Sharp, medium-strong |

| C=O (Carboxylic Acid) | 1690 - 1725 | Strong, sharp (Conjugated) |

| C=C / C=N (Aromatic Ring) | 1500 - 1620 | Medium to strong, sharp |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Table 4: Characteristic IR absorption bands for this compound.

The broadness of the O-H stretch is due to extensive hydrogen bonding between carboxylic acid molecules, which typically exist as dimers in the solid state.[4][7] The carbonyl (C=O) stretch appears at a slightly lower frequency than a non-conjugated acid due to its conjugation with the quinoline ring system.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophore. For this compound, the extended aromatic system of the quinoline ring is the primary chromophore.

| Chromophore | Expected λₘₐₓ (nm) |

| Quinoline Ring | ~230-250, ~300-330 |

Table 5: Expected UV-Vis absorption maxima for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of quinoline-4-carboxylic acid derivatives.

Synthesis via Doebner Reaction

A common method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[8][9]

-

Reaction Setup: Aniline, an appropriate aldehyde (in this case, butanal), and pyruvic acid are mixed in a solvent such as ethanol.

-

Catalysis: A catalytic amount of an acid like trifluoroacetic acid may be added.[8]

-

Reflux: The mixture is heated under reflux for several hours (e.g., 12-24 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

-

Purification: The solid is filtered and purified, typically by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as the internal standard (0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a 400 MHz or 500 MHz Bruker instrument.[8][10]

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

-

Data Acquisition: High-resolution mass spectra are recorded on an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer to obtain accurate mass measurements.[10]

IR Spectroscopy

-

Sample Preparation: A small amount of the dry, solid sample is finely ground with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[11]

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with a cuvette containing the pure solvent used as a reference. The scan is typically performed from 200 to 400 nm.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a typical characterization workflow and a potential biological mechanism of action for this class of compounds.

Many quinoline derivatives have been investigated as inhibitors of various enzymes. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been studied as Histone Deacetylase (HDAC) inhibitors.[10][12] The following diagram illustrates this general mechanism.

References

- 1. PubChemLite - this compound (C13H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. chempap.org [chempap.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. echemi.com [echemi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Potential Therapeutic Targets of Quinoline Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities. Among these, quinoline carboxylic acids have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutics. Their diverse biological effects stem from their ability to interact with a variety of molecular targets, leading to the modulation of key cellular processes implicated in a range of diseases, including cancer, inflammation, and infectious diseases.

This technical guide provides a comprehensive overview of the potential therapeutic targets of quinoline carboxylic acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key quantitative data, providing detailed experimental protocols for target validation, and illustrating the intricate signaling pathways involved.

Anti-inflammatory Targets of Quinoline Carboxylic Acids

Quinoline carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

A primary anti-inflammatory mechanism of quinoline carboxylic acids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism of inhibition by certain quinoline-2-carboxylic acid derivatives is the suppression of this pathway.[1]

Quantitative Anti-inflammatory Activity

The anti-inflammatory efficacy of various quinoline carboxylic acid derivatives has been quantified in several studies. The following table summarizes key in vitro anti-inflammatory data.

| Compound Class | Assay | Cell Line | IC50 (µM) | Reference |

| Quinoline-4-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2][3] |

| Quinoline-3-carboxylic acids | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinities | [2][3] |

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide Production Assay

This assay is a widely used in vitro method to screen for the anti-inflammatory activity of compounds.[1]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[1]

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acid derivative for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Quantification:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO is not due to cytotoxicity.[1]

Anticancer Targets of Quinoline Carboxylic Acids

Quinoline carboxylic acids have demonstrated significant potential as anticancer agents by targeting various components of cell proliferation and survival machinery.

Pim-1 Kinase

Pim-1 kinase, a serine/threonine kinase, is frequently overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. Several quinoline carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase.

Tubulin Polymerization

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain indole quinoline hybrid derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.

Protein Kinase CK2

Protein kinase CK2 is a ubiquitously expressed serine/threonine kinase that is often dysregulated in cancer. Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2.[4][5]

Ectonucleotidases

Ectonucleotidases, such as NTPDases, are cell surface enzymes that regulate extracellular nucleotide levels, influencing tumor growth and immune evasion. Quinoline-6-carboxylic acid derivatives have been identified as potent inhibitors of various human ectonucleotidases.

Quantitative Anticancer Activity

The cytotoxic and target-specific inhibitory activities of quinoline carboxylic acid derivatives have been extensively evaluated.

| Compound Class | Target/Cell Line | Assay | IC50/GI50 (µM) | Reference |

| Quinoline-2-carboxamides | Pim-1 kinase | Ser/Thr KinEase assay | 1.29 - 2.81 | |

| Indole quinoline hybrids | Tubulin polymerization | Tubulin polymerization assay | 2.09 - 2.54 | |

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | In vitro kinase assay | 0.65 - 18.2 | [4][5] |

| Quinoline-6-carboxylic acid derivatives | h-NTPDase1 | Ectonucleotidase inhibition assay | 0.28 | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast cancer) | MTT assay | 82.9% growth reduction | [6][7] |

Experimental Protocol: Tubulin Polymerization Assay

This assay is fundamental for identifying and characterizing compounds that interfere with microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) or fluorescence. An inhibitor of tubulin polymerization will prevent or reduce this increase.[4][8]

Methodology (Turbidity-based):

-

Reagent Preparation: Prepare tubulin stock solution, GTP stock solution, and polymerization buffer.

-

Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of the quinoline carboxylic acid derivative.

-

Initiation: Add tubulin to each well to initiate the polymerization reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in optical density at 340 nm over time.

-

Data Analysis: Plot the absorbance against time. The inhibition of polymerization can be quantified by comparing the maximum rate of polymerization (Vmax) or the final polymer mass in the presence and absence of the inhibitor.[8]

Antiviral Targets of Quinoline Carboxylic Acids

Quinoline carboxylic acids have also shown promise as antiviral agents, primarily by targeting host-cell enzymes that are essential for viral replication.

Dihydroorotate Dehydrogenase (DHODH)

A key target for the antiviral activity of some 4-quinoline carboxylic acid analogues is the human enzyme dihydroorotate dehydrogenase (DHODH).[9][10][11] DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for the synthesis of viral RNA and DNA, thereby inhibiting viral replication.

Quantitative Antiviral Activity

The antiviral efficacy of DHODH-inhibiting quinoline carboxylic acids has been demonstrated against various viruses.

| Compound | Virus | Cell Line | EC50 (nM) | Reference |

| C44 | VSV | MDCK | 2 | [9][11] |

| C44 | WSN-Influenza | MDCK | 41 | [9][11] |

| C12 | VSV | MDCK | 110 | [11] |

Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This spectrophotometric assay is used to determine the in vitro inhibitory activity of compounds on human DHODH.[12][13]

Principle: The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction.[12]

Methodology:

-

Reagent Preparation: Prepare stock solutions of L-dihydroorotic acid (DHO), DCIP, Coenzyme Q10 (CoQ10), and the test compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add assay buffer, recombinant human DHODH, and varying concentrations of the quinoline carboxylic acid derivative.

-

Pre-incubation: Incubate the plate to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add a reaction mix containing DHO, DCIP, and CoQ10 to each well to start the reaction.

-

Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[12][13]

Antibacterial Targets of Quinoline Carboxylic Acids

The antibacterial activity of quinolone carboxylic acids is well-established, with their primary target being bacterial type II topoisomerases.

Bacterial DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids interfere with bacterial DNA replication by inhibiting the activity of DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of bacterial DNA during replication and transcription. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.[14]

Quantitative Antibacterial Activity

The minimum inhibitory concentrations (MICs) of various quinolone carboxylic acids against different bacterial strains have been extensively documented.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Norfloxacin | E. coli | 0.05 | |

| Ciprofloxacin | P. aeruginosa | 0.2 | |

| Ofloxacin | S. aureus | 0.39 |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the supercoiling activity of bacterial DNA gyrase.[15]

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.[15]

Methodology:

-

Reaction Setup: In a reaction tube, combine assay buffer, relaxed plasmid DNA, ATP, and varying concentrations of the quinolone carboxylic acid derivative.

-

Enzyme Addition: Add purified bacterial DNA gyrase to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing inhibitor concentration.[15]

Conclusion

Quinoline carboxylic acids represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to interact with diverse molecular targets, including key enzymes and signaling pathways involved in inflammation, cancer, and infectious diseases, underscores their significance in drug discovery and development. This technical guide has provided a comprehensive overview of these targets, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. Further exploration and optimization of the quinoline carboxylic acid scaffold hold great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of 2-Propylquinoline-4-carboxylic acid interactions

An In-Depth Technical Guide to the In Silico Modeling of 2-Propylquinoline-4-carboxylic Acid and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No: 1019-03-0) is a quinoline derivative, a structural motif of significant interest in medicinal chemistry.[1][2][3] While extensive public domain research specifically detailing the in silico interactions of this compound is limited, the broader class of quinoline-4-carboxylic acids has been the subject of numerous computational studies. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7]

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of this compound and its analogs. It details common computational techniques, experimental protocols, and data interpretation, leveraging findings from studies on structurally related quinoline derivatives to illustrate the workflow and potential applications in drug discovery and development.

Core In Silico Modeling Techniques

In silico modeling is a cornerstone of modern drug discovery, enabling the prediction of molecular interactions, binding affinities, and pharmacokinetic properties, thereby accelerating the identification and optimization of lead compounds. Key techniques applicable to the study of quinoline derivatives include molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET prediction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding binding modes and estimating binding affinity.

Experimental Protocol: A Typical Molecular Docking Workflow

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules, ligands, and co-factors from the crystal structure.

-

Add polar hydrogen atoms and assign appropriate atomic charges using force fields like AMBER or CHARMM.

-

Identify the binding site, either from the co-crystallized ligand or using pocket prediction algorithms.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound or its analogs using software like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign atomic charges (e.g., Gasteiger charges).

-

-

Docking Simulation:

-

Utilize docking software such as AutoDock, Glide, or GOLD.[8]

-

Define the grid box encompassing the active site of the protein.

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.

-

-